N-(tert-butyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
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Overview
Description
N-(tert-butyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group, a p-tolyl group, and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting p-tolyl hydrazine with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.
Alkylation of Piperazine: The piperazine ring is alkylated using tert-butyl bromoacetate in the presence of a base like potassium carbonate to introduce the tert-butyl group.
Coupling Reaction: The final step involves coupling the tetrazole derivative with the alkylated piperazine. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).
Major Products
- p-Toluic acid or p-carboxybenzyl derivatives.
Reduction: Amine derivatives of the tetrazole ring.
Substitution: Various alkylated or acylated piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(tert-butyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its piperazine and tetrazole moieties are known to interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The tetrazole ring is a bioisostere of carboxylic acids, which can enhance the pharmacokinetic properties of drug candidates, such as improved metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of polymers, coatings, and other functional materials.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The piperazine ring can bind to receptors in the central nervous system, while the tetrazole moiety can inhibit enzymes involved in metabolic pathways. These interactions can modulate biological processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(tert-butyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide: Similar structure but with a phenyl group instead of a p-tolyl group.
N-(tert-butyl)-4-((1-(m-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide: Similar structure but with an m-tolyl group instead of a p-tolyl group.
N-(tert-butyl)-4-((1-(o-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide: Similar structure but with an o-tolyl group instead of a p-tolyl group.
Uniqueness
The uniqueness of N-(tert-butyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the p-tolyl group can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and unique properties
Properties
IUPAC Name |
N-tert-butyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N7O/c1-14-5-7-15(8-6-14)25-16(20-21-22-25)13-23-9-11-24(12-10-23)17(26)19-18(2,3)4/h5-8H,9-13H2,1-4H3,(H,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRKHJSOHKYBHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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